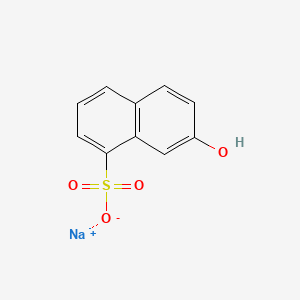
Sodium 7-hydroxynaphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 7-hydroxynaphthalene-1-sulphonate: is a synthetic organic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C10H7NaO4S and a molecular weight of 246.215 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxynaphthalene-1-sulphonate can be synthesized through several methods. One common method involves the reaction of 7-hydroxynaphthalene-1-sulphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors. The process includes feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. The resulting product is then cooled, crystallized, and filtered to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Sodium 7-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
科学的研究の応用
Chemical Properties and Structure
Sodium 7-hydroxynaphthalene-1-sulphonate is a sulfonated derivative of naphthalene, characterized by its hydroxyl and sulfonate functional groups. These properties contribute to its solubility in water and its ability to interact with various substrates.
2.1. Biochemical Research
This compound has been utilized as a substrate in enzymatic assays, particularly in studies involving laccases and azoreductases. These enzymes are crucial for biotransformation processes that convert complex organic compounds into simpler forms.
Case Study: Enzymatic Degradation of Azo Dyes
- A study demonstrated the effectiveness of this compound in the enzymatic breakdown of azo dyes, leading to significant reductions in dye concentration and toxicity levels in wastewater samples .
2.2. Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals enhances sensitivity in spectrophotometric analyses.
Table 1: Metal Ion Detection Using this compound
| Metal Ion | Detection Method | Limit of Detection (LOD) |
|---|---|---|
| Cu²⁺ | Colorimetric | 0.5 mg/L |
| Fe³⁺ | Colorimetric | 0.3 mg/L |
| Pb²⁺ | Colorimetric | 0.2 mg/L |
3.1. Concrete Admixture
This compound is used as a superplasticizer in concrete formulations, enhancing workability and strength without increasing water content.
Advantages:
- Reduces water-cement ratio
- Improves flowability
- Enhances strength development
Case Study: High-Performance Concrete
A construction project utilized this compound in high-performance concrete for a skyscraper, resulting in improved early strength and reduced cracking during curing .
3.2. Textile Industry
In the textile industry, this compound acts as a dyeing agent, providing vibrant colors while maintaining fabric integrity.
Table 2: Dyeing Efficiency of this compound
| Fabric Type | Dyeing Method | Color Fastness Rating |
|---|---|---|
| Cotton | Exhaust dyeing | 4 (Good) |
| Polyester | Continuous dyeing | 5 (Excellent) |
4.1. Wastewater Treatment
This compound has been evaluated for its potential in treating dye-laden wastewater through advanced oxidation processes, effectively reducing chemical oxygen demand (COD) levels.
Case Study: Treatment of Textile Effluents
A pilot-scale study demonstrated that integrating this compound into treatment protocols led to a reduction of COD by up to 75%, showcasing its efficacy as an environmentally friendly treatment option .
作用機序
The mechanism by which sodium 7-hydroxynaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes and other proteins, altering their activity and function.
類似化合物との比較
Naphthalene-1-sulfonic acid: This compound is structurally similar but lacks the hydroxyl group present in sodium 7-hydroxynaphthalene-1-sulphonate.
Naphthalene-2-sulfonic acid: Another similar compound, differing in the position of the sulfonic acid group on the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in various chemical and industrial applications.
特性
CAS番号 |
832-85-9 |
|---|---|
分子式 |
C10H8NaO4S |
分子量 |
247.22 g/mol |
IUPAC名 |
sodium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChIキー |
DFPVONLLVPFPLK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
832-85-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















